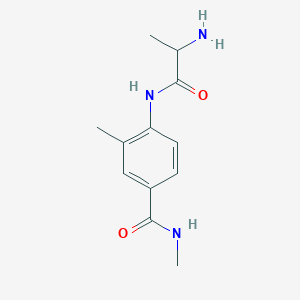

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide, also known as ADMA, is a naturally occurring molecule found in the human body. It is produced during the breakdown of proteins containing arginine, an amino acid. ADMA has been found to play a crucial role in regulating the levels of nitric oxide (NO) in the body. NO is a potent vasodilator that plays a key role in the regulation of blood pressure, immune response, and neurotransmission. ADMA has been implicated in various physiological and pathological conditions, including cardiovascular disease, diabetes, and kidney disease.

Mécanisme D'action

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide exerts its effects by inhibiting the activity of nitric oxide synthase (NOS), the enzyme responsible for the production of NO. 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide competes with arginine, the substrate of NOS, for binding to the enzyme's active site, thereby reducing the production of NO. The inhibition of NOS by 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide is reversible, and the levels of NO can be restored by administering exogenous arginine.

Biochemical and Physiological Effects:

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to have a number of biochemical and physiological effects. In addition to its role in regulating NO levels, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to modulate the activity of various enzymes and receptors. For example, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for the breakdown of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide. This leads to a further increase in 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels, creating a positive feedback loop. 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has also been found to activate the renin-angiotensin system (RAS), a hormonal system that regulates blood pressure and fluid balance. Activation of the RAS by 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can lead to vasoconstriction and increased blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide is a useful tool for studying the role of NO in various physiological and pathological conditions. Its ability to inhibit NOS allows researchers to manipulate NO levels in vitro and in vivo. However, the use of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide in experiments has some limitations. 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide is a naturally occurring molecule, and its levels in the body can vary depending on various factors, such as diet and exercise. This makes it difficult to establish a baseline for 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels in experiments. In addition, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can have off-target effects, such as inhibiting the activity of other enzymes and receptors.

Orientations Futures

There are many future directions for the study of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide. One area of research is the development of drugs that target 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide and its downstream effects. For example, inhibitors of DDAH, the enzyme responsible for the breakdown of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide, could be developed to reduce 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels in the body. Another area of research is the development of biomarkers for 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide levels. Biomarkers could be used to identify individuals at risk of developing cardiovascular disease, diabetes, and kidney disease. Finally, the role of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide in other physiological and pathological conditions, such as cancer and neurodegenerative diseases, could be investigated.

Méthodes De Synthèse

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can be synthesized in the laboratory by the reaction of N,N-dimethylformamide (DMF) with N,N-dimethylarginine (DMA) in the presence of acetic anhydride. The reaction proceeds via the formation of an intermediate, N,N-dimethylguanidine (DMG), which is then acetylated to form 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide. The purity of the synthesized 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Applications De Recherche Scientifique

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been extensively studied in the context of cardiovascular disease, diabetes, and kidney disease. In cardiovascular disease, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to inhibit the production of NO, leading to endothelial dysfunction and impaired vasodilation. Elevated levels of 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide have been associated with increased risk of hypertension, atherosclerosis, and myocardial infarction. In diabetes, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to contribute to the development of diabetic nephropathy by impairing NO-mediated vasodilation and promoting oxidative stress. In kidney disease, 4-(2-aminopropanoylamino)-N,3-dimethylbenzamide has been found to accumulate in the blood and contribute to the development of renal dysfunction.

Propriétés

IUPAC Name |

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-7-6-9(12(17)14-3)4-5-10(7)15-11(16)8(2)13/h4-6,8H,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJGMIFRRKIXSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminopropanoylamino)-N,3-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)

![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)

![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)

![[(1-methyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B7557259.png)

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)

![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)